4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a complex organic compound with a pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes . This reaction involves the coupling of aryl halides with arylboronic acids under specific conditions, such as the presence of a base and a solvent like water or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chloro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce amines.
Scientific Research Applications
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The presence of chloro and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Similar in structure but lacks the pyrazole core.
4-methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in overall structure and reactivity.
Properties
Molecular Formula |
C24H20Cl2N2O2 |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-15-4-9-18(14-21(15)25)28-24(17-7-12-20(30-3)13-8-17)22(26)23(27-28)16-5-10-19(29-2)11-6-16/h4-14H,1-3H3 |
InChI Key |
QVFJOLWELXPPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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